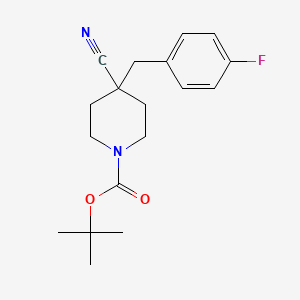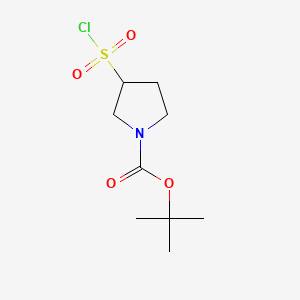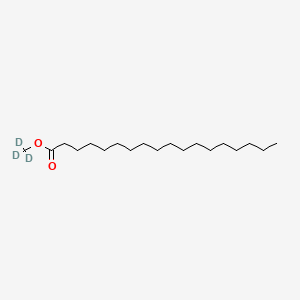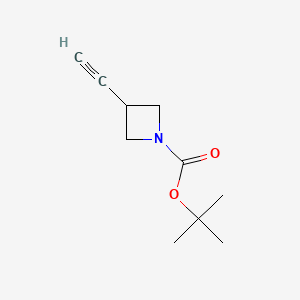
tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H23FN2O2 . It has a molecular weight of 318.39 Da . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with n-butyllithium and diisopropylamine in tetrahydrofuran at temperatures ranging from -78 to 20℃ . The reaction mixture is stirred at room temperature for 1 hour then cooled to -78℃. A solution of 4-cyano-1-boc piperidine in THF is then added dropwise at -78℃ and the mixture is allowed to -40℃ over a period of 1 hour. The mixture is recooled to -78℃ and a solution of 4-fluorobenzyl bromide in THF is added dropwise. The reaction mixture is stirred at -78℃ for 4 hours then quenched at 0℃ with a saturated aqueous solution of ammonium chloride .Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 23 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate and is an inhibitor of CYP2C9 and CYP2D6 . The compound has a Log Po/w (iLOGP) of 3.26 . It is soluble with a solubility of 0.0646 mg/ml .Applications De Recherche Scientifique
Synthetic Routes to Pharmaceuticals
One notable application of tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate is in the synthesis of Vandetanib, a therapeutic agent. The compound serves as a key intermediate in a synthetic route that involves substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination processes. This route highlights its commercial viability and potential for scalable manufacturing, offering a more favorable yield and highlighting its significance in pharmaceutical synthesis (W. Mi, 2015).
Methodological Advances in Organic Synthesis
The compound's utility extends to methodological advancements in organic synthesis, particularly in the synthesis of N-heterocycles. Chiral sulfinamides, closely related to this compound, have been recognized for their role in stereoselective synthesis, offering pathways to structurally diverse piperidines, pyrrolidines, and azetidines. These advances underscore the compound's value in accessing a broad range of bioactive and therapeutically relevant structures (R. Philip et al., 2020).
Environmental Applications
In environmental science, research on this compound derivatives, such as tert-butyl phenols, has informed our understanding of synthetic phenolic antioxidants (SPAs). Studies on SPAs' environmental occurrence, fate, and potential human exposure reveal their widespread detection across various matrices, including indoor dust and river water. Insights into the toxicological profiles of these compounds have highlighted concerns about their potential hepatic toxicity and endocrine-disrupting effects, emphasizing the need for future research on novel SPAs with reduced environmental impact (Runzeng Liu & S. Mabury, 2020).
Safety and Hazards
The safety information for “tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate” indicates that it is hazardous . The compound has a signal word of “Warning” and is classified as Class 6.1 . The precautionary statements include P280, P305+P351+P338, and others . The hazard statements include H301+H311+H331, H315, and H319 .
Propriétés
IUPAC Name |
tert-butyl 4-cyano-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-4-6-15(19)7-5-14/h4-7H,8-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIRYAYVQPULQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142223 |
Source


|
| Record name | 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894769-77-8 |
Source


|
| Record name | 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=894769-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)
![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)


![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)

![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)


![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)


